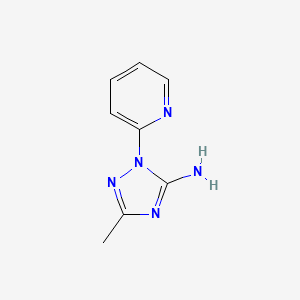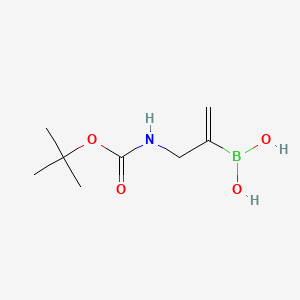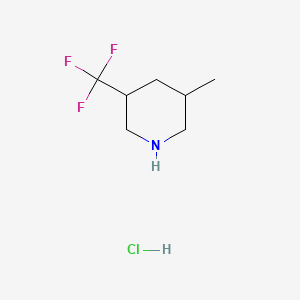
2-Chloro-5-methanesulfonyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methanesulfonyl-3-nitropyridine is an organic compound with the molecular formula C6H5ClN2O4S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methanesulfonyl-3-nitropyridine typically involves multiple steps. One common method starts with the nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine. This intermediate is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize byproducts. The use of continuous flow reactors can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methanesulfonyl-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-5-methanesulfonyl-3-nitropyridine and 2-thio-5-methanesulfonyl-3-nitropyridine.
Reduction: The major product is 2-chloro-5-methanesulfonyl-3-aminopyridine.
Oxidation: The major product is this compound sulfone.
Scientific Research Applications
2-Chloro-5-methanesulfonyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methanesulfonyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitropyridine
- 2-Chloro-5-methyl-3-nitropyridine
- 2-Chloro-3-fluoro-5-nitropyridine
Uniqueness
2-Chloro-5-methanesulfonyl-3-nitropyridine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in nucleophilic substitution reactions. Additionally, the combination of the nitro and sulfonyl groups provides a versatile platform for further functionalization and derivatization.
Properties
Molecular Formula |
C6H5ClN2O4S |
|---|---|
Molecular Weight |
236.63 g/mol |
IUPAC Name |
2-chloro-5-methylsulfonyl-3-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O4S/c1-14(12,13)4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 |
InChI Key |
LFRZIQCWEWMTDH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)
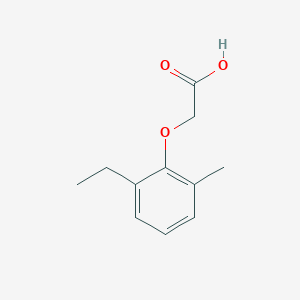
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)

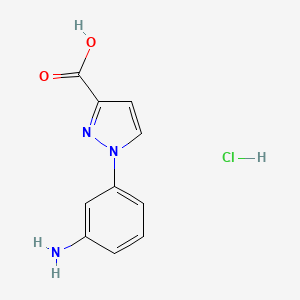
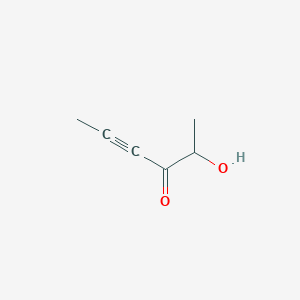
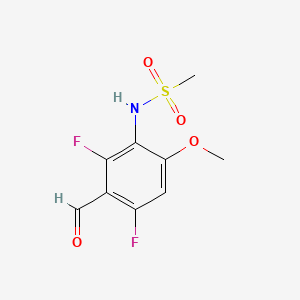
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
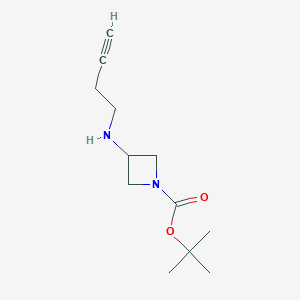
![Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
